Ethyl imidazo[1,2-a]pyridine-8-carboxylate
Overview
Description
Ethyl imidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science . This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring.
Mechanism of Action
Mode of Action
It is known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, can undergo various radical reactions for direct functionalization . This suggests that Ethyl imidazo[1,2-a]pyridine-8-carboxylate may interact with its targets through similar mechanisms, leading to changes in cellular processes.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry , suggesting that they may interact with a variety of biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Given the compound’s potential for direct functionalization , it may induce a variety of cellular responses.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They are known to interact with various enzymes, proteins, and other biomolecules, but the specific interactions of Ethyl imidazo[1,2-a]pyridine-8-carboxylate remain to be investigated.
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown cytotoxic activity against certain cancer cell lines
Molecular Mechanism
Some imidazo[1,2-a]pyridine derivatives have been found to inhibit the growth of certain cancer cells by binding and inhibiting specific proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl imidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclization of N-propargylpyridiniums under basic conditions. One efficient method is the NaOH-promoted cycloisomerization, which can be carried out under ambient, aqueous, and metal-free conditions . This method provides a high yield and is considered environmentally friendly.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often involves condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones . These reactions are typically conducted in the presence of a base and under controlled temperature conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl imidazo[1,2-a]pyridine-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl imidazo[1,2-a]pyridine-8-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Comparison with Similar Compounds
Ethyl imidazo[1,2-a]pyridine-8-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
- Imidazo[1,2-a]pyridine-3-carboxylate
- Imidazo[1,2-a]pyridine-5-carboxylate
- Imidazo[1,2-a]pyridine-6-carboxylate
These compounds share a similar core structure but differ in the position and type of substituents, which can significantly affect their chemical properties and applications . This compound is unique due to its specific ester functional group, which can be easily modified for various applications.
Properties
IUPAC Name |
ethyl imidazo[1,2-a]pyridine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-6-12-7-5-11-9(8)12/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZZFXQRDFELRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446396 | |
Record name | ethyl imidazo[1,2-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158020-74-7 | |
Record name | ethyl imidazo[1,2-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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